molecular formula C15H13Cl2NO7 B12320773 CHLOROXINE_met003

CHLOROXINE_met003

Cat. No.: B12320773
M. Wt: 390.2 g/mol
InChI Key: ZVVOIJDMHFKDIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroxine is synthesized through a multi-step process starting from quinoline. The key steps involve chlorination and hydroxylation reactions. The chlorination of quinoline at positions 5 and 7 is achieved using chlorine gas in the presence of a catalyst. The hydroxylation at position 8 is then carried out using a strong base such as sodium hydroxide .

Industrial Production Methods

In industrial settings, the production of chloroxine involves large-scale chlorination and hydroxylation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Chloroxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines .

Scientific Research Applications

Chloroxine has a wide range of scientific research applications:

Mechanism of Action

Chloroxine exerts its effects by inhibiting the enzymatic activity of superoxide dismutase (SOD), which is crucial for the survival of bacteria. It also induces SOS-DNA repair in bacteria, making it genotoxic to bacterial cells . The compound’s ability to disrupt the proton motive force and oxidative systems further enhances its antibacterial efficacy .

Comparison with Similar Compounds

Chloroxine is unique among quinoline derivatives due to its dual chlorine substitutions at positions 5 and 7, which enhance its antibacterial properties. Similar compounds include:

Chloroxine stands out due to its broad-spectrum activity and potential to combat antibiotic-resistant bacteria .

Properties

Molecular Formula

C15H13Cl2NO7

Molecular Weight

390.2 g/mol

IUPAC Name

6-(5,7-dichloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H13Cl2NO7/c16-6-4-7(17)12(8-5(6)2-1-3-18-8)24-15-11(21)9(19)10(20)13(25-15)14(22)23/h1-4,9-11,13,15,19-21H,(H,22,23)

InChI Key

ZVVOIJDMHFKDIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=C1

Origin of Product

United States

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